Biotin-PEG3-Bis-sulfone
Description
Contextualization within Modern Bioconjugation Chemistry
Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule such as a protein, carbohydrate, or nucleic acid. clinicallab.comthermofisher.comwikipedia.org This process creates complex molecular structures with novel functions for research, diagnostics, and therapeutic applications. clinicallab.combionordika.fi Modern bioconjugation chemistry has moved towards greater precision and efficiency, employing a diverse toolkit of reactions that target specific functional groups on biomolecules. clinicallab.comthermofisher.com
Commonly targeted functional groups include:
Primary amines (-NH2) , found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com
Thiols or Sulfhydryls (-SH) , present in the side chain of cysteine residues. thermofisher.comwikipedia.org
Carboxyls (-COOH) , located at the C-terminus and on aspartic and glutamic acid residues. wikipedia.orgmdpi.com
Carbonyls (ketones/aldehydes) , which can be introduced into biomolecules for highly selective reactions. wikipedia.orglibretexts.org
To achieve conjugation, chemists employ various reactions, each with distinct advantages. N-hydroxysuccinimide (NHS) esters are widely used for their reactivity with primary amines under mild alkaline conditions, forming stable amide bonds. thermofisher.com For more selective targeting, thiol-maleimide reactions are common, as the relative scarcity of free cysteine residues allows for more site-specific modification. bionordika.fi The evolution of these techniques has led to the development of bioorthogonal chemistry, which involves reactions that occur in living systems without interfering with native biological processes. libretexts.org
Two powerful strategies in this field are biotinylation and PEGylation.
Biotinylation is the process of attaching biotin (B1667282) to a molecule. wikipedia.orglabmanager.com Due to the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, this technique is extensively used for the detection, purification, and immobilization of biomolecules. thermofisher.comwikipedia.orgbroadpharm.com
PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. biosyn.comthermofisher.com This modification can increase the solubility, stability, and circulation half-life of therapeutic proteins and reduce their immunogenicity. biosyn.comnih.gov In chemical probes, PEG linkers act as flexible, hydrophilic spacers. thermofisher.com
Biotin-PEG3-Bis-sulfone exists at the intersection of these advanced strategies, combining a specific reactive group (bis-sulfone), a functional spacer (PEG3), and a universal affinity handle (biotin) into a single, powerful reagent.
Table 1: Comparison of Common Bioconjugation Chemistries
| Reactive Chemistry | Target Functional Group | Resulting Bond | Key Features |
|---|---|---|---|
| NHS Ester | Primary Amine (-NH₂) | Amide | Widely used, stable bond, targets abundant lysine residues. thermofisher.com |
| Maleimide (B117702) | Sulfhydryl/Thiol (-SH) | Thioether | Highly selective for less common cysteine residues. bionordika.fi |
| Hydrazide | Aldehyde/Ketone | Hydrazone | Bioorthogonal; targets carbonyls which are rare in native proteins. libretexts.org |
| Bis-sulfone | Sulfhydryl/Thiol (-SH) | Thioether | Enables irreversible bridging of disulfide bonds or sequential thiol conjugation. broadpharm.comnih.gov |
Rationale for this compound as a Molecular Research Tool
The utility of this compound as a research tool stems from the synergistic function of its three distinct components. This molecule is not merely a linker but a sophisticated probe designed for specific, multi-step biological investigations.
Biotin Moiety: This component serves as a high-affinity ligand for avidin and streptavidin. broadpharm.com This interaction, one of the strongest known non-covalent biological bonds, provides a robust and reliable method for the capture, purification, and detection of any molecule conjugated to the reagent. thermofisher.combroadpharm.com Applications include pull-down assays to identify protein interaction partners and immobilization on sensor surfaces for binding studies. broadpharm.combroadpharm.com
PEG3 Spacer: The short, three-unit polyethylene glycol linker is a hydrophilic spacer. broadpharm.com Its primary roles are to increase the water solubility of the entire molecule and the resulting conjugate, and to provide a defined spatial separation between the biotin tag and the conjugated biomolecule. thermofisher.com This spacing minimizes the risk of steric hindrance, ensuring that the biotin remains accessible for binding to streptavidin and that the function of the target protein is not perturbed by the bulky detection moiety.
Bis-sulfone Group: This is the reactive "warhead" of the molecule. The bis-sulfone group is an electrophilic moiety that reacts specifically with nucleophilic thiol groups, such as those on cysteine residues in proteins. broadpharm.com It is particularly effective for disulfide-bridging, where it can react with the two thiols generated from a reduced disulfide bond to form a stable, irreversible thioether linkage. nih.govucl.ac.uk This capability is valuable for creating stable antibody-drug conjugates or other protein constructs. ucl.ac.uk The reactivity of the bis-sulfone can be controlled, for instance, by pH, allowing for sequential Michael addition reactions. nih.govchemrxiv.org
A key application area for linkers like this compound is in the development of PROTACs (Proteolysis-Targeting Chimeras). xcessbio.comdcchemicals.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. xcessbio.com In this context, a tool like this compound can be used in foundational studies to attach a biotin handle to a ligand, enabling researchers to validate target engagement and study the degradation machinery using streptavidin-based assays.
Table 2: Functional Components of this compound
| Component | Chemical Group | Primary Function |
|---|---|---|
| Affinity Tag | Biotin | High-affinity binding to streptavidin/avidin for detection and purification. broadpharm.combroadpharm.com |
| Spacer | PEG3 (Polyethylene Glycol, 3 units) | Enhances water solubility and provides spatial separation. thermofisher.combroadpharm.com |
| Reactive Group | Bis-sulfone | Covalent conjugation to thiol groups (cysteines), enabling disulfide bridging. broadpharm.comnih.gov |
Historical Development of Biotinylation and Bis-sulfone Reactivity in Research Methodologies
The development of this compound is built upon decades of progress in two distinct areas of chemical biology: the use of the biotin-avidin system and the evolution of sulfone-based conjugation chemistries.
The utility of biotinylation is rooted in the discovery of the high-affinity interaction between biotin (Vitamin H) and avidin in the 1940s. thermofisher.com Initially, this interaction was studied in nutritional and biochemical contexts. By the latter half of the 20th century, it was widely adopted as a powerful tool in molecular biology. The process of covalently attaching biotin to proteins and nucleic acids became a standard method for non-radioactive labeling, detection, and purification. wikipedia.orgbroadpharm.com Early chemical biotinylation methods often utilized reagents like NHS-biotin to target the abundant primary amine groups on proteins, a straightforward but relatively non-specific approach. thermofisher.comwikipedia.org Over time, the field advanced towards more controlled and site-specific labeling. Enzymatic biotinylation, using the enzyme Biotin Ligase (BirA), allows for the attachment of biotin to a single, specific lysine residue within a recognition sequence, offering high uniformity. wikipedia.orgnih.gov The development of biotinylation reagents with different spacer arms (like PEG) and varied reactive groups further expanded the versatility of this foundational technique. thermofisher.combroadpharm.com
The history of bis-sulfone reactivity in bioconjugation is more recent and is an extension of research into vinyl sulfone chemistry. Vinyl sulfones were recognized as useful Michael acceptors, but their application in bioconjugation gained significant traction in the early 21st century. Foundational work in the mid-2000s characterized the high electrophilicity and reactivity of vinyl bis(sulfone) compounds, establishing their potential in organic synthesis. Subsequently, researchers adapted this chemistry for biological applications. Bis-sulfones were developed as "bis-alkylation" reagents capable of bridging reduced disulfide bonds in proteins. ucl.ac.uk This strategy offered an alternative to maleimide chemistry for modifying cysteine residues, forming stable thioether bonds that re-link the polypeptide chains. This method has been particularly valuable for creating more homogenous and stable antibody-polymer conjugates and other modified therapeutic proteins. nih.govucl.ac.uk The ability to modulate the reactivity of the bis-sulfone linker, for instance by altering its structure or controlling reaction pH, has enabled its use in more complex, sequential conjugation strategies. ucl.ac.uknih.gov
The creation of this compound represents the convergence of these two historical pathways, marrying the classic, powerful biotin-avidin system with a modern, specific, and tunable conjugation chemistry.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N4O11S3/c1-30-7-15-35(16-8-30)60(52,53)28-34(29-61(54,55)36-17-9-31(2)10-18-36)41(49)32-11-13-33(14-12-32)42(50)45-20-22-57-24-26-58-25-23-56-21-19-44-39(48)6-4-3-5-38-40-37(27-59-38)46-43(51)47-40/h7-18,34,37-38,40H,3-6,19-29H2,1-2H3,(H,44,48)(H,45,50)(H2,46,47,51)/t37-,38-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITVMNMYYMWJMG-ZHTZQEILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N4O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098321 | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055048-58-1 | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Biotin Peg3 Bis Sulfone
Strategies for Polyethylene (B3416737) Glycol (PEG) Linker Incorporation in Biotin (B1667282) Conjugates
The incorporation of a polyethylene glycol (PEG) linker into biotin conjugates is a widely employed strategy to enhance the physicochemical properties of the resulting molecule. The PEG spacer, in this case, a triethylene glycol (PEG3) unit, imparts increased hydrophilicity, which can improve solubility in aqueous media and reduce steric hindrance. broadpharm.comaxispharm.combiochempeg.com
A common method for incorporating the PEG linker involves the use of pre-functionalized PEG derivatives. For the synthesis of Biotin-PEG3-Bis-sulfone, a plausible approach begins with the reaction of biotin with an amino-PEG3 derivative. The carboxylic acid group of biotin can be activated, for example, using N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an NHS ester. This activated biotin then readily reacts with the terminal amine of an amino-PEG3-alcohol to form a stable amide bond. The resulting Biotin-PEG3-alcohol can then be further functionalized for subsequent conjugation with the bis-sulfone moiety.
| Reagent | Functional Group on Biotin | Functional Group on PEG | Coupling Chemistry |
| EDC/NHS | Carboxylic Acid | Amine | Amide Bond Formation |
| Biotin-NHS ester | NHS Ester | Amine | Amide Bond Formation |
| Amino-PEG3-OH | Carboxylic Acid | Amine | Amide Bond Formation |
| Biotin-PEG3-Amine | Activated Carboxylic Acid | Amine | Amide Bond Formation |
Approaches for Bis-sulfone Moiety Elaboration in Organic Synthesis
The bis-sulfone moiety is a key functional group in this compound, providing a reactive handle for covalent modification of target molecules, particularly those containing thiol groups. The synthesis of the bis-sulfone group typically proceeds through the oxidation of a corresponding bis-sulfide precursor. acs.org
A general and effective method for the formation of sulfones is the oxidation of sulfides. This transformation can be achieved using a variety of oxidizing agents. For the synthesis of a bis-sulfone, a precursor containing two sulfide (B99878) linkages in the desired arrangement is required. Common oxidants for this purpose include:
Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal oxide or a carboxylic acid, to ensure complete oxidation to the sulfone state, avoiding the intermediate sulfoxide.
Meta-chloroperoxybenzoic acid (m-CPBA): A powerful and reliable oxidant for the conversion of sulfides to sulfones. Stoichiometric control is important to drive the reaction to the bis-sulfone product.
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones.
Oxone® (potassium peroxymonosulfate): A versatile and environmentally friendly oxidizing agent.
The choice of oxidizing agent and reaction conditions (solvent, temperature) is critical to achieve a high yield of the bis-sulfone without over-oxidation or side reactions with other functional groups present in the molecule. In the context of this compound, the bis-sulfide precursor would likely be synthesized first and then oxidized to the bis-sulfone before the final conjugation with the Biotin-PEG3 moiety, or the oxidation could be performed on the final conjugate, provided the other functional groups are protected or are not susceptible to oxidation.
Advanced Purification Techniques for Research-Grade this compound
Achieving high purity is crucial for the application of this compound, especially in sensitive biological assays. Due to the presence of the PEG linker, which can introduce polydispersity and purification challenges, advanced purification techniques are often necessary.
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying small molecule PEGylated compounds. researchgate.net
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating molecules based on their hydrophobicity. For this compound, a C18 column is typically used with a gradient elution system of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. The separation is based on the differential partitioning of the target molecule and impurities between the stationary and mobile phases.
Preparative HPLC: For obtaining larger quantities of the purified compound, preparative HPLC systems with larger columns and higher flow rates are employed. Fractions are collected and analyzed to isolate the pure product.
Other Chromatographic Techniques:
Silica Gel Chromatography: While less effective for highly polar and PEGylated compounds, it can be used for initial purification steps to remove less polar impurities.
Non-Chromatographic Techniques:
Precipitation/Crystallization: If the compound is a solid and a suitable solvent system can be found, precipitation or crystallization can be an effective method for purification, especially on a larger scale.
Solvent Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different solubility properties.
The purity of the final product is typically assessed by analytical HPLC, often coupled with mass spectrometry (LC-MS).
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC | Separation based on hydrophobicity | High resolution, applicable to a wide range of polarities | Can be expensive, may require volatile buffers |
| Silica Gel Chromatography | Separation based on polarity | Inexpensive, good for non-polar compounds | Not ideal for highly polar or PEGylated compounds |
| Precipitation | Differential solubility | Scalable, can yield high purity | Not always feasible, requires suitable solvent system |
Analytical Characterization Strategies in Synthesis Validation
The validation of the successful synthesis of this compound relies on a combination of analytical techniques to confirm its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to confirm the presence of key structural motifs. The spectrum would be expected to show characteristic signals for the biotin ring protons, the methylene (B1212753) protons of the PEG linker (typically in the 3.5-3.7 ppm region), aromatic protons from the bis-sulfone moiety, and the aliphatic protons of the valeric acid chain of biotin. Integration of the proton signals can provide information about the relative number of protons in different parts of the molecule, confirming the correct stoichiometry of the components.
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts can be used to confirm the presence of carbonyl groups (amides), aromatic carbons, the carbons of the PEG linker, and the aliphatic carbons of the biotin moiety.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement of the molecule, which can be used to confirm its elemental composition. The experimentally determined mass should match the calculated theoretical mass of this compound (C₄₃H₅₆N₄O₁₁S₃, MW: 901.12 g/mol ). xcessbio.com
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be correlated with the different structural components of the molecule, confirming their connectivity.
Chromatographic Analysis:
Analytical HPLC: As mentioned in the purification section, analytical HPLC is used to assess the purity of the final compound. A single, sharp peak at a specific retention time is indicative of a pure sample.
LC-MS: The coupling of liquid chromatography with mass spectrometry is a powerful tool for both purity assessment and identity confirmation in a single analysis.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for biotin, PEG3, and bis-sulfone aromatic protons. Correct integration ratios. |
| ¹³C NMR | Signals corresponding to all unique carbons in the structure, including carbonyls, aromatic, and aliphatic carbons. |
| HRMS | Measured m/z value matching the calculated exact mass of the molecular ion [M+H]⁺ or other adducts. |
| HPLC | A single major peak indicating high purity. |
Reactivity and Mechanistic Principles of Biotin Peg3 Bis Sulfone in Biochemical Systems
Nucleophilic Addition Mechanisms of Bis-sulfones with Biological Thiols
The reaction between the bis-sulfone group and biological thiols, such as those on cysteine residues, proceeds via a nucleophilic conjugate addition, commonly known as the Michael addition reaction. researchgate.netacs.org This mechanism is a cornerstone of carbon-sulfur bond formation in biological and materials chemistry. researchgate.net The vinyl sulfone is an activated alkyne, making it highly electrophilic and susceptible to attack by potent nucleophiles like thiols. acs.org
The process begins with the deprotonation of the biological thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻). The thiolate anion then attacks one of the β-carbons of the divinyl sulfone group. This is followed by protonation of the resulting enolate intermediate, leading to the formation of a stable thioether bond. As Biotin-PEG3-Bis-sulfone contains two vinyl sulfone groups, it can react with two separate thiol nucleophiles. This bifunctional nature makes it an effective crosslinking agent, particularly for bridging disulfide bonds in proteins after their initial reduction to a bis-thiol form. chemrxiv.orgnih.gov
The reaction can be initiated through different mechanistic pathways, including base-catalyzed or nucleophile-initiated routes. researchgate.net In biological systems, the local microenvironment and the basicity of nearby amino acid residues can influence the prevailing mechanism. researchgate.net The result of this two-step addition is a stable, covalent linkage that effectively bridges two thiol-containing molecules or two cysteine residues within a protein structure. chemrxiv.org
Kinetics and Selectivity of this compound Thiol-Mediated Bioconjugation
The bioconjugation reaction involving bis-sulfones is highly selective for thiol groups over other nucleophilic functional groups present on proteins, such as the amine groups in lysine (B10760008) residues. nih.gov This selectivity is critical for achieving site-specific modification of proteins. Thiols are potent nucleophiles, and their reactivity in this context significantly surpasses that of amines. acs.org For instance, studies on similar Michael acceptors have shown that thiol-containing molecules can react approximately 300-fold faster than amine-containing molecules like N(2)-acetyl-L-lysine at an alkaline pH. nih.gov
| Nucleophile | Relative Reactivity | Condition | Reference |
|---|---|---|---|
| N-acetyl-l-cysteine (Thiol) | ~300x faster | pH 9.8 | nih.gov |
| N(2)-acetyl-L-lysine (Amine) | Baseline |
Influence of PEG3 Linker Topology on Bioconjugation Efficiency and Accessibility
The Polyethylene (B3416737) Glycol (PEG) linker is a critical component of this compound, serving as a flexible, hydrophilic spacer that significantly impacts its bioconjugation performance. precisepeg.comprecisepeg.com The PEG3 linker, consisting of three ethylene (B1197577) glycol units, confers several advantageous properties. axispharm.combioglyco.com
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the entire molecule in aqueous buffers, which is essential for biological applications. precisepeg.comaxispharm.combioglyco.com
Reduced Steric Hindrance: The flexible chain acts as a spacer, minimizing steric hindrance between the biotin (B1667282) tag and the target biomolecule. precisepeg.comprecisepeg.com This allows both the bis-sulfone moiety and the biotin group to access their respective targets—cysteine residues and avidin (B1170675)/streptavidin—more effectively.
Enhanced Stability: PEGylation is known to protect conjugated molecules from enzymatic degradation and can reduce immunogenicity. precisepeg.comaxispharm.com
Precise Spatial Control: The defined length of the PEG3 linker provides precise control over the distance between the biotin and the conjugated biomolecule. precisepeg.com This is particularly important in applications like PROTACs (PROteolysis TArgeting Chimeras), where the linker must span a specific distance between a target protein and an E3 ubiquitin ligase. xcessbio.com
| Property | Advantage in Bioconjugation | Reference |
|---|---|---|
| Hydrophilicity | Increases solubility in aqueous solutions, preventing aggregation. | axispharm.combioglyco.com |
| Flexibility & Length | Minimizes steric hindrance, allowing better access to binding sites. | precisepeg.comprecisepeg.com |
| Biocompatibility | Reduces potential for immune responses against the conjugate. | precisepeg.comaxispharm.com |
| Defined Structure | Provides precise spatial control between the biotin and the target. | precisepeg.com |
pH-Dependent Control of this compound Reactivity in Research Applications
The reactivity of the bis-sulfone moiety with thiols is strongly dependent on pH. nih.gov The reaction relies on the nucleophilic attack of a thiolate anion (R-S⁻) on the vinyl group. The concentration of this highly reactive thiolate is determined by the pKa of the thiol group (typically around 8.5 for cysteine) and the pH of the surrounding buffer.
As the pH of the solution increases above the pKa of the thiol, the equilibrium shifts towards the deprotonated thiolate form, thereby increasing the rate of the conjugation reaction. nih.gov Conversely, at acidic or neutral pH, the thiol group remains largely protonated (R-SH), rendering it less nucleophilic and slowing the reaction significantly.
This pH-dependent reactivity provides a mechanism for controlling the bioconjugation process in research applications. nih.gov Scientists can initiate or accelerate the labeling of proteins by adjusting the pH of the reaction buffer. Typically, these reactions are performed at a slightly alkaline pH (e.g., 7.5 to 8.5) to achieve an efficient reaction rate without causing denaturation of the target protein. nih.gov This ability to modulate reactivity by simply altering the pH is a valuable tool for achieving controlled and efficient bioconjugation. nih.gov
Applications of Biotin Peg3 Bis Sulfone in Advanced Biochemical and Biomedical Research
Protein and Peptide Bioconjugation for Research Probes
The ability to selectively modify proteins and peptides is fundamental to creating research probes for studying biological processes. Biotin-PEG3-Bis-sulfone provides a robust chemical means to achieve specific bioconjugation, leveraging the unique reactivity of cysteine residues.
Site-specific labeling of proteins is crucial for developing a wide array of assays in proteome analysis. broadpharm.com Cysteine is an ideal target for such modifications due to its relatively low abundance in the proteome and the high nucleophilicity of its thiol group. broadpharm.com The bis-sulfone moiety of this compound is specifically designed to react with these thiol groups. broadpharm.com
The reaction mechanism involves the covalent attachment of the bis-sulfone group to a cysteine residue. This allows for the precise introduction of a biotin-PEG3 tag at a predetermined location within a protein's amino acid sequence, which can be engineered through site-directed mutagenesis. broadpharm.com The vinyl sulfone group within the linker is thiol-selective and the resulting conjugate is stable. nih.gov This strategy is used to create tagged proteins for various downstream applications, including protein tracking, imaging, and affinity-based assays.
| Feature | Description | Reference |
|---|---|---|
| Reactive Group | Bis-sulfone | broadpharm.com |
| Target Residue | Cysteine (thiol group) | broadpharm.com |
| Affinity Tag | Biotin (B1667282) | broadpharm.comthermofisher.com |
| Spacer | PEG3 (Triethylene glycol) | xcessbio.com |
| Key Advantage | Enables site-specific, covalent labeling of proteins for purification and detection. | broadpharm.com |
Many proteins, particularly extracellular and secreted proteins, contain disulfide bonds that are critical for their structural integrity and biological function. Bis-alkylation reagents, such as those based on bis-sulfone chemistry, offer an elegant method to modify these native disulfide bonds. This "disulfide rebridging" technique allows for the site-specific PEGylation and functionalization of proteins without disrupting their tertiary structure.
The process involves two key steps:
Bis-Alkylation : The bis-sulfone reagent is then introduced. It reacts with the two newly formed thiol groups in a sequential, interactive manner, forming a stable three-carbon bridge that replaces the original disulfide bond.
This methodology has been successfully used to attach PEG chains to proteins, enhancing their stability and solubility. The resulting thioether bonds formed by the bis-sulfone bridge are often more stable than the original disulfide bond. By using this compound, a biotin affinity handle can be precisely installed at the site of a native disulfide bond, functionalizing the protein for subsequent applications while maintaining its structural and biological integrity.
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the topology of protein complexes. thermofisher.com Cross-linking reagents are molecules with two or more reactive groups that can covalently link amino acid residues in close proximity. thermofisher.com
This compound can function as a homobifunctional cross-linker targeting cysteine residues. acs.org If two proteins interact in a way that brings cysteine residues from each protein into close proximity, the bis-sulfone group can react with both thiols, creating a covalent intermolecular bridge. The length of the linker, including the PEG3 spacer, defines the maximum distance between the reactive sites that can be bridged. acs.org
The integrated biotin tag is a critical feature for PPI studies, as it allows for the selective enrichment of the cross-linked protein complexes. thermofisher.comacs.org After the cross-linking reaction in a complex biological sample (like a cell lysate), the biotinylated complexes can be captured using streptavidin-coated beads. This affinity purification step significantly reduces sample complexity, enabling the subsequent identification of the interacting proteins by mass spectrometry. acs.org Cysteine-reactive cross-linkers are valuable because they provide complementary data to the more common amine-reactive cross-linkers, potentially expanding the coverage of the interactome map. nih.gov
The interaction between biotin and streptavidin (or its variants like avidin (B1170675) and neutravidin) is one of the strongest non-covalent interactions known in biology, which makes it an invaluable tool in proteomics. thermofisher.com By incorporating a biotin tag onto a molecule of interest, researchers can selectively isolate that molecule and its binding partners from complex mixtures like cell lysates. thermofisher.com
This compound is used to attach a biotin handle to proteins via cysteine residues. Once a protein is biotinylated, it can be used in a variety of affinity purification experiments:
Pull-Down Assays : A biotinylated protein can be immobilized on streptavidin-coated beads and used as "bait" to capture interacting proteins from a lysate. After washing away non-specific binders, the captured proteins can be eluted and identified.
Enrichment for Mass Spectrometry : In XL-MS or proximity labeling experiments, the biotin tag allows for the specific enrichment of low-abundance cross-linked or labeled peptides from a complex peptide digest. acs.org This enrichment is often necessary to detect the peptides of interest by mass spectrometry. acs.org
This enrichment strategy is crucial for reducing background and improving the sensitivity of detection for true biological targets. thermofisher.com
Development of Proteolysis-Targeting Chimeras (PROTACs) as Research Tools
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. xcessbio.com A PROTAC molecule consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase.
The linker is a critical component of a PROTAC, as its length, composition, and attachment points influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation. This compound is described as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. xcessbio.com
In the context of PROTAC research and development, this compound serves as a versatile building block:
Reactive Handle : The bis-sulfone group provides a reactive site for conjugation to a protein ligand (either for the target protein or the E3 ligase) that contains a suitable cysteine residue.
Spacer Element : The PEG3 linker provides a defined length and hydrophilicity, which are important properties for optimizing the distance and geometry between the two ends of the PROTAC.
Affinity/Reporter Tag : The biotin moiety serves as an invaluable tool for assay development. It can be used in pull-down experiments to confirm the binding of the PROTAC to its targets or to verify the formation of the ternary complex.
While a PROTAC intended for therapeutic use would not typically contain a biotin tag, using a linker like this compound in the research phase allows for the efficient testing and validation of different PROTAC designs and the elucidation of their mechanism of action.
| Component | Function in PROTAC Research | Reference |
|---|---|---|
| Biotin | Affinity tag for purification, detection, and validation of ternary complex formation. | xcessbio.comthermofisher.com |
| PEG3 Linker | Provides optimal spacing and solubility to facilitate ternary complex formation. | xcessbio.com |
| Bis-sulfone | Covalent reactive group for conjugation to a cysteine on a target protein or E3 ligase ligand. | broadpharm.com |
Applications in Advanced Biomaterials and Hydrogel Research
Hydrogels are cross-linked polymer networks that can absorb large amounts of water, creating a three-dimensional (3D) environment that mimics the native extracellular matrix (ECM). nih.gov These materials are invaluable for in vitro cell culture, tissue engineering, and as platforms for biosensors. mdpi.comnih.gov The ability to functionalize hydrogels with bioactive molecules is crucial for directing cell behavior and creating specific recognition surfaces.
This compound can be employed as a multifunctional cross-linking agent to form hydrogels suitable for 3D cell culture. The formation of these networks often relies on "click chemistry" reactions, such as the reaction between thiols and thiol-reactive groups. nih.gov The bis-sulfone moiety can react with two separate thiol groups, making it an effective cross-linker for polymers that are functionalized with multiple thiols, such as 4-arm PEG-thiol. axispharm.com
The process involves mixing the multi-thiolated polymer precursors and this compound in an aqueous solution containing cells. A cross-linked hydrogel network forms around the cells, encapsulating them in a 3D matrix. nih.gov The resulting hydrogel is not only structurally supportive but also inherently functionalized. The PEG component of the linker provides a hydrated, protein-repellent environment, which is beneficial for cell viability, while the biotin moieties are distributed throughout the hydrogel matrix. nih.govbiorxiv.org These accessible biotin groups can then be used to immobilize streptavidin-conjugated biomolecules, such as growth factors or adhesion peptides (e.g., RGD), to create a more physiologically relevant and instructive microenvironment for the cultured cells. researchgate.net
| Component | Function in Hydrogel Formation | Advantage for Cell Culture |
| Multi-arm PEG-Thiol | Provides the primary polymer backbone of the hydrogel. | Creates a biocompatible, tunable, and highly hydrated 3D scaffold. biorxiv.org |
| This compound | Acts as a cross-linker by reacting with thiol groups on the polymer backbone. Introduces biotin functionality into the matrix. | Allows for gelation under cell-friendly conditions. The incorporated biotin serves as an anchor point for bioactive molecules. broadpharm.comaxispharm.com |
| Streptavidin-Growth Factor | Immobilized within the gel via biotin-streptavidin binding after gel formation. | Enables the creation of a bioactive matrix that can present specific signals to encapsulated cells, guiding their behavior and function. |
The performance of biosensors and other diagnostic platforms critically depends on the effective functionalization of their surfaces to specifically capture target analytes while minimizing non-specific binding. nih.gov this compound is an ideal reagent for this purpose, combining a surface-anchoring group, an anti-fouling spacer, and a versatile biological capture tag in a single molecule.
The functionalization process typically begins with a surface that can react with the bis-sulfone group, such as a gold surface modified with a self-assembled monolayer (SAM) of thiol-containing molecules. The bis-sulfone group forms a stable, covalent bond with the surface thiols. This procedure results in a surface coated with a layer of PEG chains terminating in biotin. kuleuven.be The PEG layer acts as a barrier that repels the non-specific adsorption of proteins and other biomolecules from complex samples like serum or cell lysates, thereby reducing background noise and improving the sensor's signal-to-noise ratio. mdpi.com The terminal biotin is then available to bind streptavidin or streptavidin-conjugated recognition elements, such as antibodies or DNA aptamers, with high specificity and affinity. nih.govkuleuven.be This robust and modular immobilization strategy is widely used in platforms like surface plasmon resonance (SPR) and electrochemical biosensors. nih.gov
Nanotechnology and Supramolecular Assembly in Research
Nanomaterials, such as metallic nanoparticles and semiconductor quantum dots (QDs), offer unique optical and physical properties that make them powerful tools for biological imaging and sensing. uniovi.es Supramolecular chemistry, particularly the high-affinity biotin-streptavidin interaction, allows for the assembly of multiple components into complex, multi-functional constructs with high precision. nih.gov
To be effective in biological systems, nanoparticles and quantum dots must be water-soluble, stable in biological fluids, and capable of being directed to specific targets. uniovi.es Surface modification with this compound achieves these objectives. The bis-sulfone group can be used to covalently attach the linker to the nanoparticle surface, which can be pre-functionalized with thiol groups.
The result is a nanoparticle or quantum dot coated with a hydrophilic PEG layer that enhances colloidal stability and minimizes non-specific interactions with cells and proteins. frontiersin.orghowarthgroup.org The terminal biotin serves as a universal conjugation point. These functionalized nanoprobes can be used in various research applications. For example, biotinylated quantum dots can be coupled to streptavidin-conjugated antibodies for targeted cell imaging, allowing for long-term tracking of specific cell surface receptors. rockefeller.edu Similarly, biotinylated gold nanoparticles can be used as universal probes in microarray assays for the sensitive detection of proteins and nucleic acids. nih.govnih.gov
| Property | Unfunctionalized Quantum Dot (in organic solvent) | This compound Functionalized QD (in aqueous buffer) |
| Solubility | Soluble in non-polar organic solvents. | Water-soluble and stable in biological buffers. |
| Biocompatibility | Low; prone to aggregation and non-specific binding. | High; PEG layer prevents non-specific adsorption and enhances biocompatibility. frontiersin.orghowarthgroup.org |
| Functionality | Lacks specific biological targeting capability. | Readily conjugated to streptavidin-linked biomolecules for targeted applications. rockefeller.edusemanticscholar.org |
| Application | Limited to materials science. | Used as probes for cellular imaging, biosensing, and diagnostics. uniovi.esnih.govnih.gov |
The tetrameric protein streptavidin, with its four high-affinity binding sites for biotin, acts as a natural hub for supramolecular assembly. nih.gov By using this compound, researchers can convert a wide array of molecules (proteins, peptides, drugs, imaging agents) into biotinylated building blocks. The bis-sulfone end allows for specific conjugation to a molecule of interest via a thiol group.
These individual biotinylated components can then be assembled onto a central streptavidin scaffold to create complex, multi-functional constructs. For instance, a researcher could design a theranostic agent by combining a biotinylated targeting ligand (to direct the construct to cancer cells), a biotinylated therapeutic payload, and a biotinylated imaging probe (like a quantum dot) on a single streptavidin molecule. nih.govhowarthgroup.org The PEG3 spacer in the linker ensures that the attached components have sufficient space and flexibility to function correctly without sterically hindering each other. This "plug-and-play" approach allows for the rapid generation and testing of novel, multi-component systems for advanced research in targeted therapy and diagnostics. nih.gov
| Component of Construct | Enabling Molecule | Function within the Assembly |
| Central Scaffold | Streptavidin | Binds up to four biotinylated components, acting as a molecular hub. nih.gov |
| Targeting Moiety | This compound + Targeting Ligand (e.g., antibody Fab fragment) | Directs the entire construct to a specific cell type or receptor. |
| Therapeutic Payload | This compound + Drug Molecule | Delivers a therapeutic agent to the targeted site. |
| Imaging Agent | This compound + Quantum Dot | Allows for visualization and tracking of the construct. |
Development of Bi- and Multi-specific Protein Conjugates for Research
The creation of bi- and multi-specific protein conjugates is a critical area of biomedical research, enabling the simultaneous engagement of different molecular targets. This compound has emerged as a valuable chemical tool in this field due to its heterobifunctional nature. This linker possesses two distinct reactive functionalities: a bis-sulfone group and a terminal biotin moiety, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. broadpharm.com The bis-sulfone group is a highly reactive alkylating agent that specifically and efficiently reacts with two free thiol (-SH) groups, such as those generated from the reduction of a disulfide bond in a protein. axispharm.com This allows for the site-specific, covalent re-bridging of native disulfide bonds within proteins like antibody fragments. axispharm.comnih.gov Concurrently, the biotin group provides a high-affinity binding site for avidin or streptavidin, a cornerstone interaction in biotechnology. axispharm.combiochempeg.com This dual functionality enables a powerful, two-stage strategy for assembling complex protein architectures: first, the covalent and site-specific labeling of a protein, followed by the non-covalent, supramolecular assembly of these labeled proteins onto a streptavidin scaffold.
Methodologies for Chemically Assembled Fab-Fab Constructs
The construction of bi-specific antibodies, particularly those composed of Fragment antigen-binding (Fab) units, allows for the bridging of two different antigens or the recruitment of effector cells to a target cell. wikipedia.org this compound provides a precise methodology for creating such constructs through a combination of disulfide re-bridging and affinity-based assembly.
The process begins with the generation of Fab' fragments from a full-length monoclonal antibody. The interchain disulfide bond that links the heavy and light chains in the hinge region of the Fab' fragment is gently reduced to yield two free cysteine thiols. nih.gov The this compound linker is then introduced. The bis-sulfone moiety reacts with the two thiols, re-forming a stable three-carbon thioether bridge and covalently attaching the Biotin-PEG3 linker to the Fab' fragment in a site-specific manner. axispharm.com This reaction is highly efficient and preserves the structural integrity and antigen-binding capability of the Fab fragment. axispharm.com
Once two different populations of Fab' fragments (each specific for a different antigen) are biotinylated using this method, they can be assembled into a bi-specific construct. This is achieved by introducing streptavidin, a tetrameric protein with four high-affinity binding sites for biotin. By mixing the two distinct biotinylated Fab' populations with streptavidin, a heterogeneous mixture of complexes can be formed, including bi-specific constructs where two different Fab' fragments are bound to a single streptavidin molecule. This methodology allows for the modular and controlled chemical assembly of Fab-Fab constructs for research applications.
Table 1: Step-by-Step Methodology for Assembling Fab-Fab Constructs
| Step | Procedure | Key Reagent/Component | Purpose |
| 1 | Fab' Generation | Proteolytic Enzyme (e.g., Pepsin, Papain) | To cleave full IgG into F(ab')2 or Fab fragments. |
| 2 | Disulfide Reduction | Reducing Agent (e.g., DTT, TCEP) | To cleave the interchain disulfide bond in the Fab' hinge region, exposing two free cysteine thiols. |
| 3 | Biotinylation | This compound | The bis-sulfone group covalently re-bridges the two free thiols, site-specifically labeling the Fab' fragment with biotin. |
| 4 | Purification | Chromatography (e.g., Size Exclusion, Ion Exchange) | To remove excess linker and unreacted Fab' fragments. |
| 5 | Supramolecular Assembly | Streptavidin | To act as a scaffold, binding up to four biotinylated Fab' fragments to form multi-specific conjugates. |
Strategies for Orthogonal Chemical and Supramolecular Bioconjugation
Orthogonality in chemistry refers to a set of specific reactions that can occur in the same vessel without interfering with one another. nih.gov The use of this compound in creating protein conjugates is an excellent example of a strategy that combines orthogonal chemical and supramolecular interactions. This approach provides a high degree of control over the final architecture of the conjugate.
The chemical conjugation step is the site-specific reaction between the bis-sulfone group and the thiols of a reduced disulfide bond on a Fab' fragment. axispharm.com This covalent reaction is highly specific for cysteine thiols and proceeds under mild conditions, making it orthogonal to other functional groups present on the protein surface, such as the amine groups in lysine (B10760008) residues. nih.govresearchgate.net This ensures that the linker is attached only at the intended disulfide bridge, resulting in a homogeneously modified protein population.
The supramolecular bioconjugation step involves the non-covalent, yet extremely strong and specific, interaction between the biotin tag on the modified Fab' and the protein streptavidin. nih.gov This interaction is bio-orthogonal, meaning it does not interfere with native biological processes. The formation of the biotin-streptavidin complex is independent of the initial covalent reaction and can be triggered simply by mixing the components. This allows for a modular "plug-and-play" approach where different biotinylated components can be assembled onto a streptavidin core. The combination of these two orthogonal steps—a precise covalent linkage followed by a highly specific supramolecular assembly—enables the construction of complex, multi-component protein systems with defined stoichiometry and spatial orientation.
Table 2: Orthogonal Interactions in this compound Mediated Conjugation
| Interaction Type | Components | Nature of Bond | Specificity | Orthogonality |
| Chemical | Bis-sulfone moiety + Two Cysteine Thiols | Covalent (Thioether) | High specificity for paired thiols from a reduced disulfide. axispharm.com | Does not react with other protein functional groups like amines, enabling precise, site-specific labeling. |
| Supramolecular | Biotin moiety + Streptavidin | Non-covalent (Affinity) | Extremely high specificity and affinity (Kd ≈ 10⁻¹⁴ M). axispharm.com | The biotin-streptavidin interaction is independent of the covalent chemistry used to attach the biotin tag. |
Analytical and Spectroscopic Techniques for Characterization of Biotin Peg3 Bis Sulfone Conjugates in Research
Mass Spectrometry (MS) Applications for Conjugate Identity and Purity Confirmation
Mass spectrometry is an indispensable tool for the definitive identification of Biotin-PEG3-Bis-sulfone conjugates. It provides highly accurate molecular weight information, confirming the covalent attachment of the linker to the target biomolecule and allowing for the assessment of sample purity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing large biomolecules like peptides and proteins. In the context of this compound, it is used to verify the successful conjugation by detecting the mass shift corresponding to the addition of the linker. The analysis of peptide fragments after enzymatic digestion can even pinpoint the specific amino acid residues that have been modified.
The process involves co-crystallizing the conjugate sample with a matrix solution, which is then irradiated by a laser. This process ionizes the analyte, and its mass-to-charge ratio (m/z) is determined by the time it takes to travel to the detector. For instance, analysis of a peptide before and after conjugation would show a distinct mass increase equal to the mass of the incorporated this compound moiety. Researchers have successfully used MALDI-TOF to identify both monosulfone and bis-sulfone modifications on peptides, demonstrating the technique's ability to resolve different conjugation states.
| Analyte | Theoretical Mass (Da) | Observed [M+H]⁺ (m/z) | Modification |
| Unconjugated Peptide | 5000.0 | 5001.0 | None |
| Peptide + this compound | 5900.1 | 5901.2 | Successful Conjugation |
| Unreacted Peptide Fragment | 2500.0 | 2501.0 | Incomplete Reaction |
Table 1: Representative MALDI-TOF MS data for the characterization of a peptide conjugated with this compound. The observed mass-to-charge ratio [M+H]⁺ confirms the expected mass shift upon successful conjugation.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides exceptionally accurate mass measurements, making it ideal for confirming the elemental composition of a conjugate and characterizing complex mixtures. ESI is a soft ionization technique that generates multiply charged ions from macromolecules in solution, allowing for the analysis of very large proteins and antibodies on mass spectrometers with a limited m/z range.
When analyzing this compound conjugates, HR-ESI-MS can determine the distribution of species, for example, in an antibody-drug conjugate (ADC) preparation where multiple linkers might be attached to a single antibody. The high resolution allows for the separation of isotopic peaks and provides unambiguous confirmation of the conjugate's identity. Coupling ESI-MS with liquid chromatography (LC-MS) further enhances its power by separating different components of a reaction mixture before mass analysis.
| Conjugate Species | Calculated Average Mass (Da) | Observed Average Mass (Da) | Mass Accuracy (ppm) |
| Protein | 150,000.00 | 150,000.15 | 1.0 |
| Protein + 1 Linker | 150,900.12 | 150,900.30 | 1.2 |
| Protein + 2 Linkers | 151,800.24 | 151,800.50 | 1.7 |
Table 2: Example of HR-ESI-MS data for a protein conjugated with this compound. The high mass accuracy provides strong confidence in the identification of species with different numbers of attached linkers.
Chromatographic Methods for Separation and Quantification
Chromatography is essential for both the purification of this compound conjugates and the analytical assessment of their purity and homogeneity. Different chromatographic modes are employed to separate molecules based on distinct physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of biomolecule conjugates. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly effective for monitoring the progress of a conjugation reaction. As the this compound linker is attached to a biomolecule, the resulting conjugate will typically have a different retention time on the RP-HPLC column compared to the unconjugated starting materials. This allows for the quantification of the reaction yield and the purity of the final product.
Preparative HPLC is frequently used to purify the desired conjugate away from unreacted biomolecules, excess linker, and other reaction byproducts, yielding a product with high purity (>95%) suitable for sensitive applications.
| Method Parameter | Condition |
| Column | C18, wide pore (300 Å) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Table 3: Typical RP-HPLC parameters for the analysis and purification of peptide or protein conjugates of this compound.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it the gold standard for assessing the aggregation state and homogeneity of protein conjugates. The conjugation process can sometimes induce the formation of aggregates, which are undesirable as they can affect the biological activity and immunogenicity of the therapeutic protein.
SEC is used to ensure that the this compound conjugate exists primarily as a monomer. The method can resolve and quantify high molecular weight species (aggregates), the main monomeric peak, and any lower molecular weight fragments. This is crucial for quality control during the development of bioconjugates.
| Species | Elution Time (min) | Relative Peak Area (%) | Interpretation |
| Aggregates | 8.5 | 2.1 | High Molecular Weight Species |
| Monomer Conjugate | 10.2 | 97.5 | Desired Product |
| Fragments | 12.1 | 0.4 | Low Molecular Weight Impurities |
Table 4: Representative SEC profile for a purified this compound protein conjugate. The data indicates a high degree of homogeneity with minimal aggregation.
Spectroscopic Characterization of Functionalized Biomolecules
Spectroscopic techniques provide valuable information about the structural integrity and properties of biomolecules after conjugation with this compound. These methods are typically non-destructive and can offer insights into higher-order structure.
Fluorescence spectroscopy is another sensitive technique for characterizing bioconjugates. If the target protein has intrinsic fluorescence (e.g., from tryptophan residues), conjugation can lead to quenching or enhancement of this fluorescence, or a shift in the emission maximum. These changes can provide information about the location of the modification and its effect on the protein's tertiary structure. Characterization of functionalized biomaterials, such as quantum dots, relies heavily on absorption and spectrofluorometric measurements to confirm that their essential spectroscopic properties are maintained after surface modification. While specific data for this compound is not prevalent, the principles of applying these techniques to assess the impact of conjugation on a biomolecule's spectroscopic signature are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its conjugates. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to provide detailed information about the molecular framework, ensuring that the synthesis has yielded the correct product and that subsequent conjugation has occurred at the intended site.
For the this compound linker itself, ¹H NMR provides a characteristic fingerprint. The spectrum can be analyzed by identifying the distinct signals corresponding to the protons of the biotin (B1667282) moiety, the ethylene (B1197577) glycol repeats of the PEG linker, and the aromatic and aliphatic protons of the bis-sulfone group. rsc.org The integration of these signals allows for the verification of the relative number of protons in each part of the molecule, confirming its composition.
Key expected proton signals include those from the ureido ring of biotin, the methine protons of the thiophane ring, the methylene (B1212753) groups of the PEG linker (typically appearing in the 3.5-3.7 ppm range), and the aromatic protons of the tosyl groups in the bis-sulfone moiety. researchgate.netoregonstate.edu
Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms within the molecule. rsc.orgchemicalbook.com The chemical shifts of the carbonyl carbons, the carbons in the biotin rings, the characteristic repeating ether carbons of the PEG linker, and the aromatic and aliphatic carbons of the bis-sulfone group provide definitive evidence of the compound's structure. rsc.orghmdb.ca When the linker is conjugated to a biomolecule, such as a protein, NMR can be more challenging due to the size and complexity of the resulting conjugate. However, specialized NMR techniques can still provide insights into the local environment of the conjugated linker.
| Structural Moiety | Expected ¹H NMR Chemical Shift Range (ppm) | Expected ¹³C NMR Chemical Shift Range (ppm) |
|---|---|---|
| Biotin Ureido Ring Protons (NH) | ~6.3-6.5 | - |
| Biotin Thiophane Ring Protons | ~2.7-4.5 | ~25-62 |
| PEG3 Linker Methylene Protons (-OCH₂CH₂-) | ~3.5-3.7 | ~65-71 |
| Bis-sulfone Aromatic Protons | ~7.3-7.9 | ~127-145 |
| Bis-sulfone Methylene Protons (-CH₂SO₂-) | ~3.4-3.8 | ~50-60 |
| Biotin Carbonyl Carbon (C=O) | - | ~163 |
| Ureido Carbonyl Carbon (N-CO-N) | - | ~173 |
Note: The exact chemical shifts can vary depending on the solvent and specific molecular environment. pdx.edu
UV-Vis Spectroscopy for Biotinyl Moiety Quantification and Conjugate Analysis
While the biotin molecule itself does not have a strong characteristic absorbance in the standard UV-Vis range for direct quantification, indirect spectrophotometric methods are widely used to determine the concentration of biotin in a sample or the degree of labeling in a biotin-conjugate. vectorlabs.comnih.gov
The most common method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. nih.govciteqbiologics.com This colorimetric assay is based on the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin). citeqbiologics.com The HABA dye binds to avidin, forming a complex with a distinct absorbance maximum at 500 nm. labscoop.comanaspec.com Biotin has a much stronger affinity for avidin and will displace the HABA dye from the complex. citeqbiologics.com This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. vectorlabs.com By measuring the change in absorbance and comparing it to a standard curve generated with known concentrations of free biotin, the amount of biotin in an unknown sample or conjugated to a protein can be accurately determined. anaspec.com This allows for the calculation of the molar substitution ratio (MSR), which is the average number of biotin molecules per protein molecule.
The principle of the HABA assay is summarized in the table below.
| Step | Description | Spectroscopic Observation (at 500 nm) |
|---|---|---|
| 1 | Avidin is mixed with HABA dye. | Formation of Avidin-HABA complex, resulting in a high absorbance value. |
| 2 | The biotin-containing sample (e.g., this compound conjugate) is added. | Biotin displaces HABA from the avidin binding sites due to its higher affinity. |
| 3 | The absorbance is measured again. | A decrease in absorbance is observed, proportional to the biotin concentration. |
Biophysical Techniques for Functional Assessment
Following structural and quantitative characterization, biophysical techniques are employed to assess the functional integrity of this compound conjugates. These methods evaluate the accessibility of the biotin moiety for binding to its target (avidin or streptavidin) and determine the effect of the conjugation on the structure and stability of the modified biomolecule.
Surface Plasmon Resonance (SPR) for Binding Kinetics Research of Biotin-Avidin Interactions
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. bioradiations.comnih.gov It is extensively used to characterize the binding kinetics of the biotin-avidin (or streptavidin) interaction, which is a crucial functional check for any biotinylated molecule. nih.govslideshare.net The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, characterized by a very high association rate and an extremely low dissociation rate. nih.govnih.gov
In a typical SPR experiment, a streptavidin-coated sensor chip is used to capture the this compound conjugate. biosensingusa.combio-techne.com A solution containing a binding partner to the conjugated molecule is then flowed over the surface. The binding event is monitored in real-time as a change in the SPR signal. Alternatively, to assess the availability of the biotin group itself, the conjugate can be flowed over a sensor chip with immobilized avidin or streptavidin.
SPR analysis provides quantitative data on the binding kinetics, including:
Association rate constant (kₐ or k_on_): The rate at which the molecules bind to form a complex.
Dissociation rate constant (kₔ or k_off_): The rate at which the complex decays.
Equilibrium dissociation constant (Kₗ): A measure of the binding affinity, calculated as kₔ/kₐ.
The extremely high affinity of the biotin-streptavidin interaction (Kₗ in the femtomolar range) can make precise determination of the dissociation rate challenging. nih.govnih.gov However, the ability to observe a strong and stable binding response in an SPR experiment serves as a definitive confirmation that the biotin moiety in the this compound conjugate is accessible and fully functional.
| Kinetic Parameter | Typical Value for Biotin-Streptavidin Interaction | Significance |
|---|---|---|
| Association Rate (kₐ) | > 1 x 10⁷ M⁻¹s⁻¹ | Indicates a very rapid binding event. nih.gov |
| Dissociation Rate (kₔ) | ~ 1 x 10⁻⁵ to 10⁻⁴ s⁻¹ | Indicates an extremely stable complex with a very long half-life. nih.gov |
| Dissociation Constant (Kₗ) | ~ 10⁻¹⁴ to 10⁻¹⁵ M | Represents one of the highest known binding affinities in biology. nih.govnih.gov |
Circular Dichroism (CD) for Conformational Studies of this compound Modified Proteins
When a protein is modified with a chemical linker like this compound, it is crucial to assess whether the conjugation process has altered the protein's native structure. Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary and tertiary structure of proteins in solution. wikipedia.orgsemanticscholar.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org In proteins, the peptide bond is a primary chromophore in the far-UV region (180-240 nm), and its arrangement in regular secondary structures like alpha-helices and beta-sheets gives rise to characteristic CD spectra. mit.edu Aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) are chiral chromophores in the near-UV region (250-320 nm), and their CD signals provide information about the protein's tertiary structure and the local environment of these residues. semanticscholar.org
| Secondary Structure | Characteristic Far-UV CD Signals (nm) |
|---|---|
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |
| Random Coil | Strong negative band near 200 nm. |
This analysis is critical for validating the utility of the conjugate in downstream applications, ensuring that any observed biological effect is due to the intended function rather than an artifact of protein denaturation.
Theoretical and Computational Approaches to Biotin Peg3 Bis Sulfone Reactivity and Design
Molecular Docking and Dynamics Simulations of Bioconjugation Reactions
Molecular docking and dynamics simulations are powerful computational tools for predicting and analyzing the interactions of "Biotin-PEG3-Bis-sulfone" with its biological targets. These methods are crucial for understanding the bioconjugation process, where the molecule selectively attaches to proteins or other biomolecules.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and specificity. biotite-python.org For "this compound", docking studies would typically focus on two key interactions: the binding of the biotin (B1667282) headgroup to avidin (B1170675) or streptavidin, and the interaction of the bis-sulfone reactive group with nucleophilic residues on a target protein, such as cysteine. The polyethylene (B3416737) glycol (PEG) linker's flexibility is a critical parameter in these simulations, as it dictates the accessibility of the reactive groups to the target site. nih.gov Docking simulations can be used to optimize the length and composition of the PEG linker to achieve the desired binding properties. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the bioconjugation process, capturing the conformational changes of the "this compound" molecule and its target over time. nih.govnih.gov All-atom or coarse-grained models can be employed to simulate the behavior of the PEGylated portion of the molecule, revealing how it influences the solubility, stability, and steric shielding of the attached biomolecule. nih.govbiorxiv.org MD simulations are instrumental in understanding how the PEG chain affects the accessibility of the biotin group and the reactivity of the bis-sulfone moiety. researchgate.net For instance, simulations can reveal whether the PEG chain folds over the reactive groups, potentially hindering the bioconjugation reaction, or extends to facilitate it. nih.gov
Table 1: Representative Data from Molecular Docking and Dynamics Simulations
| Simulation Type | System | Key Parameters Investigated | Illustrative Findings |
| Molecular Docking | Biotin-PEG-Ligand with Streptavidin | Binding Energy (kcal/mol), RMSD (Å), Hydrogen Bond Interactions | Lower binding energy and RMSD indicate a more stable and accurate binding pose. biotite-python.orgresearchgate.net |
| Molecular Dynamics | PEGylated Protein in Aqueous Solution | Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), Root Mean Square Fluctuation (RMSF) | Changes in Rg and SASA indicate conformational changes of the PEG chain and its shielding effect on the protein surface. nih.gov |
| Docking Simulation | Biotin-PEG-Naphthalimide with DNA | Docking Score, Intercalation Mode | Optimization of PEG linker length to maximize the docking score and achieve favorable intercalation with DNA. nih.gov |
Quantum Chemical Calculations for Reaction Pathway and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of "this compound". These methods provide detailed information about the reaction mechanism of the bis-sulfone group with nucleophilic amino acid residues. The bis-sulfone moiety, likely a divinyl sulfone derivative, reacts with nucleophiles such as the thiol group of cysteine via a Michael addition mechanism. mdpi.comnih.gov
Density Functional Theory (DFT) is a common quantum chemical method used to calculate various properties that govern reactivity, including:
Frontier Molecular Orbitals (HOMO-LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For the Michael addition reaction, the interaction between the HOMO of the nucleophile (e.g., cysteine's thiol group) and the LUMO of the vinyl sulfone electrophile is key.
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. The carbon atoms of the vinyl groups in the bis-sulfone are expected to be electrophilic and thus susceptible to nucleophilic attack.
Activation Energies: By mapping the potential energy surface of the reaction, the transition state and activation energy for the Michael addition can be calculated. This allows for a quantitative prediction of the reaction rate and how it might be influenced by the local environment.
These calculations can help in understanding the selectivity of the bis-sulfone group for different nucleophiles (e.g., cysteine vs. lysine) under varying pH conditions, a critical aspect for controlled bioconjugation. nih.gov
Table 2: Parameters from Quantum Chemical Calculations for Reactivity Analysis
| Calculation Type | Parameter | Significance for "this compound" Reactivity |
| DFT | HOMO-LUMO Energy Gap | A smaller energy gap generally indicates higher reactivity of the vinyl sulfone groups. |
| DFT | Mulliken Atomic Charges | Reveals the electrophilicity of the vinyl carbon atoms, predicting the site of nucleophilic attack. |
| Transition State Calculation | Activation Energy (ΔG‡) | A lower activation energy suggests a faster bioconjugation reaction with target nucleophiles. |
Computational Design of Novel this compound Derivatives and Analogs
The insights gained from molecular docking, dynamics simulations, and quantum chemical calculations can be leveraged for the computational design of novel "this compound" derivatives and analogs with tailored properties. mdpi.com This rational design approach aims to optimize the molecule for specific applications by modifying its constituent parts: the biotin tag, the PEG linker, and the bis-sulfone reactive group.
Design of Derivatives:
Linker Modification: The length and composition of the PEG linker can be systematically varied in silico to study its effect on solubility, flexibility, and the efficiency of bioconjugation. nih.gov For example, simulations could explore the use of branched or conformationally constrained linkers to control the distance and orientation between the biotin tag and the target biomolecule.
Altering the Sulfone Moiety: The reactivity of the bis-sulfone group can be tuned by introducing electron-withdrawing or electron-donating substituents near the vinyl groups. Quantum chemical calculations can predict how these modifications would alter the electrophilicity of the Michael acceptor and, consequently, the reaction rate and selectivity.
Design of Analogs:
Alternative Reactive Groups: Computational methods can be used to screen for alternative reactive groups to replace the bis-sulfone moiety. This could involve searching for electrophiles with different reactivity profiles, such as selectivity for different amino acid residues or reactivity under different pH conditions.
Novel Recognition Moieties: While biotin-streptavidin is a very strong interaction, computational design can explore the replacement of biotin with other recognition moieties to target different proteins or cellular components. acs.org This would involve docking studies of various small molecules to the target of interest to identify new high-affinity binding partners.
By integrating these computational approaches, it is possible to create a library of virtual "this compound" derivatives and analogs, and to prioritize the most promising candidates for chemical synthesis and experimental validation. mdpi.com
Advanced Derivatives and Functional Analogs of Biotin Peg3 Bis Sulfone in Research
Modifications of the Biotin (B1667282) Moiety for Enhanced Research Affinity or Specificity
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, which is a significant advantage for stable complex formation in various assays. nih.govrevvity.com However, the near-irreversibility of this bond can be a drawback in applications requiring the gentle elution and recovery of target molecules. rockland.comnih.gov To address this, researchers have developed biotin analogs with modified affinities, allowing for "catch-and-release" purification strategies under mild conditions. techconnect.org
One classic example is 2-iminobiotin, a cyclic guanidino analog of biotin. rockland.com Its interaction with streptavidin is pH-dependent, binding strongly at a high pH but dissociating readily under acidic conditions. rockland.com This property facilitates the recovery of biotinylated molecules without the harsh denaturing conditions typically required to break the standard biotin-streptavidin bond. rockland.com Similarly, desthiobiotin, another analog, binds to streptavidin with lower affinity, allowing for elution with milder conditions.
Beyond modifying release characteristics, alterations to the biotin moiety are also explored to enhance binding strength. While much work has focused on engineering the streptavidin protein, such as the development of traptavidin (Tr) with a more than 10-fold slower biotin dissociation rate, structural analogues of biotin itself can influence binding kinetics. nih.govnih.gov The binding process involves a flexible loop on the streptavidin protein that closes over the bound biotin, and biotin analogs that prevent this full loop closure can exhibit significantly faster dissociation rates. nih.gov These modifications provide researchers with a tunable system to control the strength and reversibility of the biotin-streptavidin interaction, tailoring it to the specific demands of the experiment, from stable immobilization to gentle affinity purification.
| Biotin Analog | Key Structural Feature | Binding Affinity to Streptavidin | Release Conditions | Primary Research Application |
|---|---|---|---|---|
| Biotin | Standard bicyclic structure | Very High (Kd ~10-14 M) | Harsh, denaturing conditions | Stable immobilization, high-sensitivity detection. revvity.com |
| 2-Iminobiotin | Cyclic guanidino group | pH-dependent (high affinity at high pH) | Mildly acidic pH. rockland.com | Affinity purification with mild elution. rockland.com |
| Desthiobiotin | Lacks the thiolane ring sulfur | Lower than biotin | Mild, competitive displacement with free biotin | Gentle "catch-and-release" applications. |
Exploration of Alternative Linker Architectures Beyond PEG3 for Tuned Properties
The PEG3 linker in Biotin-PEG3-Bis-sulfone provides a short, hydrophilic spacer that improves water solubility and reduces steric hindrance. axispharm.comvectorlabs.com However, research applications often require linkers with different properties, such as altered length, rigidity, or biodegradability. Consequently, a wide range of alternative linker architectures has been explored to fine-tune the performance of biotin conjugates.
Modulating PEG Chain Length: The length of the PEG linker is a critical parameter. Short PEG chains (2-6 units) are used when close proximity between the biotin and the target is desired. axispharm.com In contrast, longer PEG chains (12-24 units or more) offer greater flexibility and can more effectively overcome steric hindrance, which is crucial when biotin needs to bind to streptavidin without interference from a bulky conjugated protein. axispharm.comnih.gov Studies using linkers like PEG2 and PEG11 have shown that linker length directly impacts the availability of the biotin binding site and the kinetics of its association with avidin (B1170675). nih.gov Longer linkers can increase the apparent availability of the biotin tag, particularly at higher surface concentrations where molecular crowding effects become significant. nih.govresearchgate.net
Recombinant and Non-PEG Linkers: While PEG is widely used due to its high aqueous solubility and relative inertness, it has limitations, including being non-biodegradable and often polydisperse (heterogeneous in length) in longer forms. nih.govresearchgate.net To overcome these issues, researchers have developed recombinant protein-based linkers. nih.govresearchgate.net These linkers, composed of specific amino acid sequences (e.g., GQAP-based linkers), can be produced in yeast with defined lengths and are monodisperse. nih.govresearchgate.net They offer a biodegradable alternative to synthetic polymers and can be engineered to include specific functionalities for orthogonal bioconjugation strategies. nih.gov
| Linker Type | Key Properties | Advantages | Research Applications |
|---|---|---|---|
| Short-chain PEG (e.g., PEG3) | Hydrophilic, flexible, short length. axispharm.com | Reduces aggregation, provides minimal spacing. | Applications requiring close proximity of the conjugate partners. |
| Long-chain PEG (e.g., PEG11, PEG24) | Increased hydrophilicity and hydrodynamic radius. axispharm.com | Overcomes steric hindrance, improves solubility of hydrophobic molecules. axispharm.comnih.gov | Labeling bulky proteins, surface coating, drug delivery. biochempeg.com |
| Recombinant Linkers (e.g., GQAP-based) | Monodisperse, biodegradable, defined structure. nih.gov | Homogeneous conjugates, potential for biological activity. nih.govresearchgate.net | Cross-linking biomolecules where precise spacing and biodegradability are critical. nih.gov |
Development of Photoactivatable or Stimuli-Responsive Bis-sulfone Conjugates for Controlled Research Applications
A significant advancement in bioconjugation is the development of "smart" molecules that respond to specific external or internal stimuli. nih.govacs.org This allows for spatiotemporal control over molecular interactions, a powerful tool in cell biology and therapeutic research. By incorporating stimuli-responsive elements into the linker or reactive group, biotin-bis-sulfone conjugates can be designed for controlled activation or cleavage.
Photoactivatable and Photocleavable Systems: Photoactivatable reagents allow for precise control over when and where a biotin tag is attached or released. vectorlabs.com These reagents typically contain a photo-reactive group that, upon exposure to UV light, becomes activated and forms a covalent bond with nearby molecules. avantorsciences.comvwr.com Examples include reagents with tetrafluorophenyl azide (B81097) (TFPA) or psoralen (B192213) moieties, which can label proteins, DNA, and RNA. avantorsciences.comfishersci.com
More commonly for controlled release applications, photocleavable linkers are employed. vectorlabs.combroadpharm.com These linkers contain a chemical bond that can be broken by irradiation with light of a specific wavelength. vectorlabs.com For instance, linkers incorporating an 8-quinolinyl benzenesulfonate (B1194179) group have been designed to undergo photolysis upon irradiation, releasing the conjugated molecule from the biotin-avidin complex. nih.gov This enables the isolation and analysis of molecules without a residual biotin tag interfering with downstream processes. vectorlabs.com
Other Stimuli-Responsive Systems: Beyond light, other stimuli such as changes in pH, redox potential, or the presence of specific enzymes can be used to trigger the release of a conjugated molecule. nih.govnih.gov
pH-Responsive: Linkers can be designed with acid-labile groups that cleave in the acidic environment of endosomes or lysosomes. nih.gov For example, sulfonyl-based linkers have been developed that are stable at neutral pH but undergo traceless cleavage under mildly basic conditions (pH ≈ 8), regenerating the original unmodified molecule. nih.gov
Redox-Responsive: The intracellular environment has a higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. This gradient can be exploited by incorporating disulfide bonds into the linker. creative-biolabs.com The disulfide bond is stable in the bloodstream but is cleaved inside the cell, triggering the release of the conjugated payload. rsc.org This strategy is highly relevant for bis-sulfone chemistry, as bis-sulfide bioconjugates have been shown to disintegrate in response to tumor-relevant glutathione levels. rsc.org
Enzyme-Responsive: Linkers containing specific peptide sequences that are substrates for enzymes overexpressed in a particular disease state (e.g., certain proteases in cancer) can be used for targeted release. nih.gov
These stimuli-responsive systems transform biotin conjugates from static labels into dynamic tools, enabling researchers to probe biological processes with greater precision and control. acs.org
| Stimulus | Responsive Moiety Example | Mechanism | Application |
|---|---|---|---|
| Light (UV) | 8-Quinolinyl benzenesulfonate, Psoralen | Photocleavage of the linker. nih.govvectorlabs.com | Controlled release of captured proteins from streptavidin beads. nih.gov |
| pH (Basic) | (2-(alkylsulfonyl)ethyl) carbamate | Base-triggered elimination and decarboxylation cascade. nih.gov | Traceless release of biotinylated molecules from cell surfaces. nih.gov |
| Redox (e.g., Glutathione) | Disulfide bond (-S-S-) | Reduction of the disulfide bond to two thiols. rsc.org | Intracellular drug release in high-GSH environments like tumors. rsc.org |
| Enzymes | Specific peptide sequences | Enzymatic cleavage of the peptide linker. nih.gov | Targeted drug delivery to sites with high enzymatic activity. |
Challenges and Future Directions in Biotin Peg3 Bis Sulfone Research
Enhancing Reaction Orthogonality and Selectivity in Complex Biological Milieux
A primary challenge in the use of any bioconjugation reagent within a cellular or in-vivo context is ensuring that it reacts only with its intended target. The concept of bioorthogonality—a chemical reaction that can occur inside of a living system without interfering with native biochemical processes—is paramount. While the bis-sulfone group is designed to be reactive towards thiol groups, particularly the reduced cysteines of a disulfide bond, the cellular environment is replete with other nucleophiles that could potentially lead to off-target reactions.
Recent research has focused on the development of heteroaromatic sulfones as highly selective thiol-reactive reagents. These newer reagents have demonstrated a lack of cross-reactivity with other oxidized forms of cysteine, such as sulfenic acids, which can be a significant source of error with more traditional thiol-blocking agents like iodoacetamide and N-ethylmaleimide nih.govnih.govresearchgate.net. The high reactivity and selectivity of these advanced sulfone-based reagents for reduced thiols are crucial for their application in complex biological systems nih.govnih.govresearchgate.net.
To further enhance selectivity, researchers are exploring modifications to the bis-sulfone scaffold itself. The goal is to fine-tune the electrophilicity of the sulfone groups to favor reaction with the target thiols under physiological conditions while minimizing reactions with other abundant nucleophiles. This involves a careful balance of reaction kinetics to ensure efficient labeling without compromising selectivity.
Table 1: Comparison of Thiol-Reactive Groups
| Reactive Group | Target Residue(s) | Key Advantages | Key Challenges |
|---|---|---|---|
| Bis-sulfone | Cysteine (thiols) | Stable linkage, re-bridges disulfide bonds | Potential for off-target reactions |
| Maleimide (B117702) | Cysteine (thiols) | High reactivity | Potential for retro-Michael reaction leading to deconjugation |
| Iodoacetamide | Cysteine (thiols) | Stable thioether bond | Light sensitivity, potential for off-target reactions |
| NHS Ester | Lysine (B10760008) (amines) | High reactivity | Can lead to heterogeneous products due to multiple lysine residues |
Strategies for Overcoming Steric Hindrance in Advanced Bioconjugations
The inclusion of a PEG linker in bioconjugation reagents is a double-edged sword. While it enhances aqueous solubility and provides a spacer to move the reactive group away from the core of the molecule, it can also introduce steric hindrance. This can impede the ability of the reactive group to access its target site on a protein, particularly if the target is located within a sterically crowded region or a deep binding pocket.
The PEG3 linker in Biotin-PEG3-Bis-sulfone is relatively short, which helps to mitigate some of the more significant steric issues associated with longer PEG chains. However, even a short linker can influence the kinetics and efficiency of a bioconjugation reaction. Studies on PEGylated molecules have shown that the length of the PEG chain can impact the bioactivity and binding affinity of the conjugated protein plos.orgnih.govrsc.org.
Strategies to overcome steric hindrance include:
Optimization of Linker Length and Composition: While this article focuses on the PEG3 variant, the development of a library of reagents with varying linker lengths and compositions would allow researchers to empirically determine the optimal spacer for a given target.
Use of More Flexible Linkers: Incorporating more flexible chemical motifs into the linker could allow the reactive group to navigate sterically hindered environments more effectively.
Computational Modeling: Molecular dynamics simulations can provide insights into the conformational flexibility of the linker and predict potential steric clashes between the bioconjugation reagent and the target protein. This can guide the design of next-generation reagents with improved accessibility plos.org.
Integration with Emerging Technologies in Chemical Biology and Proteomics Research
The true power of this compound is realized when it is integrated with cutting-edge technologies in chemical biology and proteomics. The biotin (B1667282) tag is a key enabler for many of these applications, allowing for the efficient enrichment of labeled proteins for subsequent analysis.
Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique that utilizes chemical probes to assess the functional state of enzymes within a complex proteome wikipedia.orgbitesizebio.comnih.gov. This compound and similar reagents can be adapted for ABPP by designing the bis-sulfone moiety to target the active site of a specific class of enzymes. The biotin tag then facilitates the isolation and identification of the active enzymes from the proteome bitesizebio.comuniversiteitleiden.nlnih.gov.
Quantitative Proteomics: In quantitative proteomics, the goal is to determine the relative abundance of proteins in different samples. This compound can be used in conjunction with quantitative mass spectrometry techniques. For example, after enrichment of biotinylated proteins, stable isotope labeling methods can be employed to quantify changes in protein levels or post-translational modifications.
Chemoproteomics: This field uses small molecule probes to map the interactions of proteins within their native cellular context. The selectivity of the bis-sulfone group for specific cysteine residues makes it a valuable tool for chemoproteomic studies aimed at identifying and characterizing protein-protein interactions or the targets of small molecule drugs.
Table 2: Applications of this compound in Modern Proteomics
| Technology | Application of this compound | Research Goal |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites | To identify and quantify functionally active enzymes in a proteome. |
| Quantitative Proteomics | Enrichment of labeled proteins for mass spectrometry | To determine the relative abundance of specific proteins under different conditions. |
| Chemoproteomics | Mapping protein interactions and drug targets | To identify protein-protein interaction networks and the cellular targets of drugs. |
Prospects for Novel Research Tool Development Based on this compound Architecture
The modular nature of the this compound scaffold provides a versatile platform for the development of a new generation of research tools. By modifying each of the three key components, novel functionalities can be introduced to address specific research questions.
Cleavable Linkers: The introduction of a cleavable linker between the biotin tag and the bis-sulfone group would allow for the release of the labeled protein from the streptavidin beads after enrichment. This can be particularly useful for downstream applications where the presence of the large streptavidin protein could interfere with analysis.
Multi-functional Probes: The biotin moiety could be replaced with other functional groups to create multi-functional probes. For example, replacing biotin with a fluorescent dye would enable the visualization of labeled proteins in cells or tissues. Alternatively, incorporating a photo-crosslinker would allow for the capture of transient protein-protein interactions.
Targeted Drug Delivery: The bis-sulfone group can be used to conjugate therapeutic agents to antibodies or other targeting molecules. The specificity of the bis-sulfone for reduced disulfide bonds in antibodies allows for the creation of homogenous antibody-drug conjugates with a defined drug-to-antibody ratio researchgate.netresearchgate.net.
The future of this compound and related chemical probes lies in the continued innovation of their chemical architecture to address the evolving challenges of modern biological research. As our understanding of the intricate molecular landscape of the cell deepens, so too will the demand for more sophisticated and selective tools to probe and manipulate these processes.
Q & A
Q. Method :
- Use surface plasmon resonance (SPR) to compare binding kinetics.
- Perform cellular uptake assays (e.g., flow cytometry with fluorescent tags) .
Advanced: How can degradation products of this compound be analyzed in complex biological matrices?
Answer:
Strategies :
- LC-MS/MS : Quantify biotin-PEG3 fragments using MRM (e.g., m/z 385 → 227 for biotin).
- Immunoprecipitation : Isolate intact complexes with streptavidin beads before MS analysis.
- Controls : Spike stable isotope-labeled analogs (e.g., <sup>13</sup>C-biotin) to correct for matrix effects .
Advanced: How do in vivo and in vitro results using this compound diverge, and how can these gaps be addressed?
Answer:
Key discrepancies :
- In vivo : Rapid SS cleavage due to reducing environments (e.g., cytoplasmic glutathione).
- In vitro : Prolonged stability in PBS (pH 7.4).
Solutions : - Replace SS with non-cleavable linkers (e.g., PEG3-amide) for in vivo targeting.
- Use redox-insensitive probes (e.g., TAMRA-azide-PEG3-biotin) for longitudinal tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
